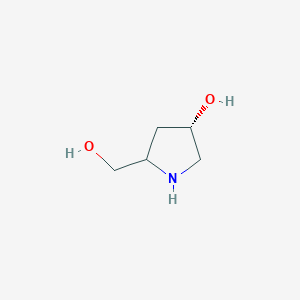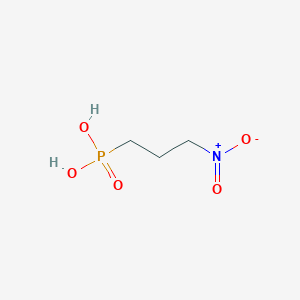
(3-Nitropropyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Nitropropyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a 3-nitropropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Nitropropyl)phosphonic acid can be achieved through several methods. One common approach involves the reaction of 3-nitropropyl bromide with triethyl phosphite, followed by hydrolysis to yield the desired phosphonic acid. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as toluene or ethanol, followed by acidic hydrolysis using hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Nitropropyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other nucleophiles.
Hydrolysis: The ester derivatives of this compound can be hydrolyzed to yield the free acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Reduction: 3-Aminopropylphosphonic acid.
Substitution: Various substituted phosphonic acid derivatives.
Hydrolysis: Free this compound.
Scientific Research Applications
(3-Nitropropyl)phosphonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Studied for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in vivo.
Industry: Utilized in the development of flame retardants and corrosion inhibitors
Mechanism of Action
The mechanism of action of (3-Nitropropyl)phosphonic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by mimicking the natural substrate and binding to the active site. This can lead to the disruption of normal enzymatic activity and subsequent cellular effects .
Comparison with Similar Compounds
Similar Compounds
- (3-Bromopropyl)phosphonic acid
- (3-Aminopropyl)phosphonic acid
- (3-Hydroxypropyl)phosphonic acid
Uniqueness
(3-Nitropropyl)phosphonic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the nitro functionality and thus exhibit different properties and applications .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
CAS No. |
157220-29-6 |
|---|---|
Molecular Formula |
C3H8NO5P |
Molecular Weight |
169.07 g/mol |
IUPAC Name |
3-nitropropylphosphonic acid |
InChI |
InChI=1S/C3H8NO5P/c5-4(6)2-1-3-10(7,8)9/h1-3H2,(H2,7,8,9) |
InChI Key |
CAGYGMBOAACZPZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C[N+](=O)[O-])CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


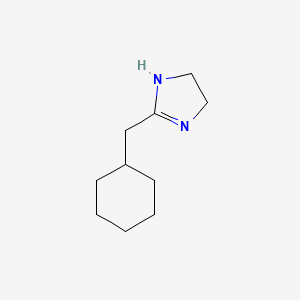
![Benzenepropanoic acid, 3-cyano-a-[1-[[4-(1-oxido-4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, [R-(R*,R*)]-](/img/structure/B12552830.png)
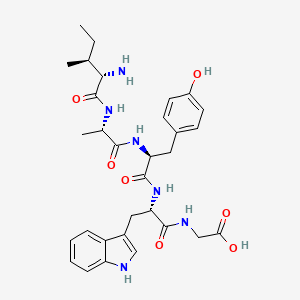
![2'-Deoxy-3-[(2-hydroxyphenyl)methyl]-3,4-dihydrocytidine](/img/structure/B12552851.png)
![1-(2-Hydroxyethyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12552855.png)
![Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12552863.png)
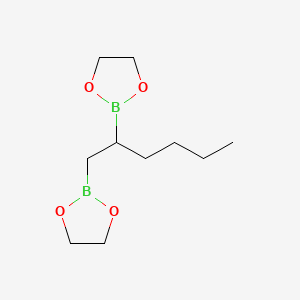
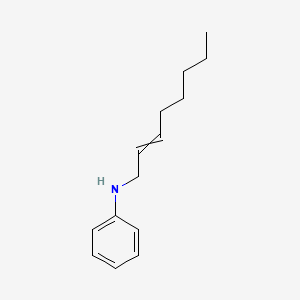
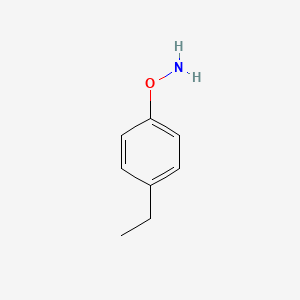

![1,7-Dioxaspiro[5.5]undec-3-ene](/img/structure/B12552907.png)


